

# A Comparative Performance Analysis of Ethylammonium-Based Versus Cesium-Based Perovskites

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In the rapidly evolving field of perovskite photovoltaics and optoelectronics, the choice of the A-site cation is a critical determinant of the material's performance and stability. This guide provides an objective comparison of two prominent classes of perovskite materials: those based on the organic **ethylammonium** (EA) cation and those utilizing the inorganic cesium (Cs) cation. This analysis is supported by a summary of experimental data, detailed experimental protocols, and visualizations of key structural and process-related concepts.

## Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for **ethylammonium**-based and cesium-based lead iodide perovskites. It is important to note that while extensive data exists for cesium-based perovskites, comprehensive and standardized data for **ethylammonium**-based counterparts are less common in the literature. The data for EA-based perovskites are often presented in the context of mixed-cation systems, and direct one-to-one comparisons can be challenging.

Performance Metric	Ethylammonium (EA) Lead Iodide (EAPbI <sub>3</sub> )	Cesium (Cs) Lead Iodide (CsPbI <sub>3</sub> )	Notes
Power Conversion Efficiency (PCE)	Typically lower than MA-based counterparts when used as a single cation. Often incorporated in mixed-cation compositions to enhance stability.	Up to 26.68% in single-junction cells. <a href="#">[1]</a>	EA is larger than MA, which can distort the perovskite lattice and affect efficiency. Cs-based perovskites have shown very high efficiencies.
Open-Circuit Voltage (VOC)	Variable, depends on film quality and composition.	Can exceed 1.3 V in optimized devices. <a href="#">[2]</a>	VOC is influenced by the bandgap and recombination losses.
Short-Circuit Current Density (JSC)	Generally lower than MA-based cells.	Can reach over 19 mA/cm <sup>2</sup> . <a href="#">[2]</a>	JSC is dependent on the material's absorption spectrum and charge carrier collection efficiency.
Fill Factor (FF)	Typically in the range of 60-75%.	Can be as high as 87.5%. <a href="#">[2]</a>	The fill factor is sensitive to defects and resistance within the solar cell.
Bandgap (Eg)	~2.2 eV	~1.73 eV for the photoactive $\alpha$ -phase. <a href="#">[3]</a>	The larger bandgap of EAPbI <sub>3</sub> limits its light absorption in the visible spectrum compared to CsPbI <sub>3</sub> .

Stability Metric	Ethylammonium (EA) Lead Iodide	Cesium (Cs) Lead Iodide	Notes
Thermal Stability	More stable than methylammonium (MA)-based perovskites but still susceptible to degradation at elevated temperatures (typically above 85 °C).[4]	Significantly more stable than organic-cation-based perovskites. The inorganic nature of Cs prevents the volatile decomposition pathways seen in organic cations.[5]	The primary degradation pathway for organic cations involves the release of volatile species.[6][7]
Moisture Stability	Shows improved moisture resistance compared to MAPbI <sub>3</sub> due to the slightly more hydrophobic nature of the ethyl group. However, it is still prone to degradation in the presence of water.[8]	The $\alpha$ -phase of CsPbI <sub>3</sub> is highly sensitive to moisture and can rapidly convert to the non-photoactive $\delta$ -phase. [3] However, strategies like cation mixing and surface passivation can significantly improve stability.	Moisture-induced degradation in organic-cation perovskites often involves hydration and subsequent decomposition into lead iodide and the organic salt.[9][10][11]
Phase Stability	Can form a stable perovskite structure, but the larger size of the EA cation can lead to phase impurities or 2D perovskite formation if not carefully controlled.	The desired photoactive cubic $\alpha$ -phase is only stable at high temperatures (above ~320 °C) and is metastable at room temperature, readily transitioning to the non-perovskite orthorhombic $\delta$ -phase. [3][12]	Phase stability is a critical challenge for CsPbI <sub>3</sub> , and much research is focused on stabilizing the $\alpha$ -phase at room temperature.

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the fabrication and characterization of **ethylammonium**-based and cesium-based perovskite solar cells.

### Fabrication of Perovskite Solar Cells (Solution Processing)

- Substrate Preparation:
  - Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  - The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to remove organic residues and improve the wettability.
- Deposition of Electron Transport Layer (ETL):
  - A compact layer of  $\text{TiO}_2$  is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide in isopropanol) at 3000 rpm for 30 s, followed by annealing at 500 °C for 1 hour.[\[13\]](#)
  - A mesoporous  $\text{TiO}_2$  layer is then deposited by spin-coating a  $\text{TiO}_2$  paste (e.g., 30NR-D, diluted in ethanol) at 5000 rpm for 30 s, followed by sintering at 500 °C for 30 minutes.
- Perovskite Layer Deposition (One-Step Method):
  - **Ethylammonium** Lead Iodide: A precursor solution is prepared by dissolving equimolar amounts of **ethylammonium** iodide (EAI) and lead iodide ( $\text{PbI}_2$ ) in a solvent such as N,N-dimethylformamide (DMF).[\[14\]](#)
  - Cesium Lead Iodide: A precursor solution is prepared by dissolving CsI and  $\text{PbI}_2$  in a solvent mixture, often DMF and dimethyl sulfoxide (DMSO), typically with the addition of hydroiodic acid (HI) to aid dissolution and film formation.[\[15\]](#)[\[16\]](#)

- The precursor solution is spin-coated onto the mesoporous TiO<sub>2</sub> layer in a nitrogen-filled glovebox. A typical two-step spin-coating program is 1000 rpm for 10 s followed by 5000 rpm for 30 s.
- During the second step, an anti-solvent (e.g., chlorobenzene or toluene) is dripped onto the spinning substrate to induce rapid crystallization.
- The film is then annealed on a hotplate. For EAPbI<sub>3</sub>, annealing is typically done at around 100-150 °C. For CsPbI<sub>3</sub>, a higher temperature of around 150-320°C is often required to form the  $\alpha$ -phase.[\[15\]](#)
- Deposition of Hole Transport Layer (HTL):
  - A solution of Spiro-OMeTAD (2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene) is prepared in chlorobenzene, typically with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP).
  - The HTL solution is spin-coated onto the perovskite layer at 4000 rpm for 30 s.
- Deposition of Metal Electrode:
  - Finally, a top electrode of gold (Au) or silver (Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

## Characterization of Perovskite Solar Cells

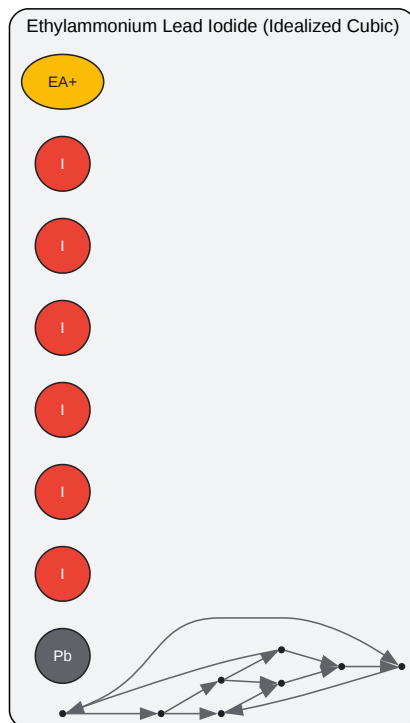
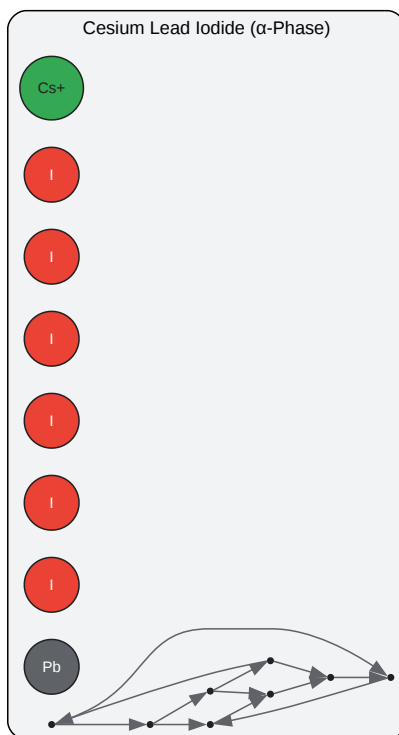
- Current Density-Voltage (J-V) Measurement:
  - The J-V characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm<sup>2</sup>).
  - A source meter is used to apply a voltage sweep and measure the corresponding current. The scan is typically performed in both forward and reverse directions to assess any hysteresis.
  - Key parameters such as VOC, JSC, FF, and PCE are extracted from the J-V curves.
- External Quantum Efficiency (EQE) Measurement:

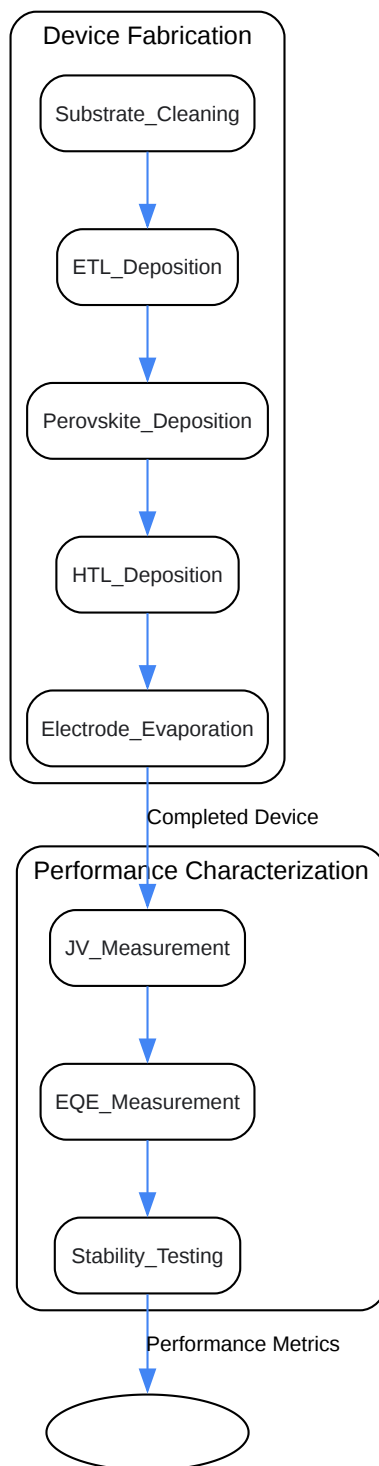
- EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
- This provides insight into the spectral response of the solar cell and can be used to calculate the integrated JSC to verify the J-V measurements.
- Stability Testing:
  - Thermal Stability: Unencapsulated devices are stored in a nitrogen-filled glovebox at a constant elevated temperature (e.g., 85 °C) in the dark, and their J-V characteristics are measured periodically to track the degradation of performance parameters.[\[17\]](#)
  - Moisture Stability: Unencapsulated devices are stored in a controlled humidity chamber (e.g., 50% relative humidity) at room temperature, and their performance is monitored over time.

## Mandatory Visualization

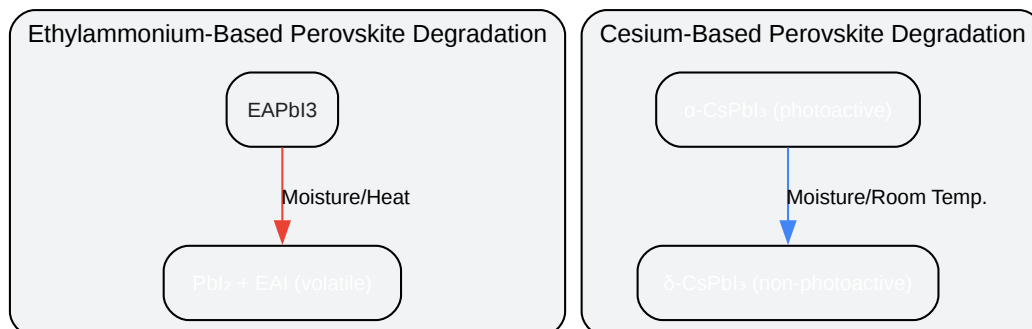
### Crystal Structures

## Crystal Structure of Perovskites









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